molecular formula C10H12N4 B2901511 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine CAS No. 900641-54-5

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine

Cat. No. B2901511
CAS RN: 900641-54-5
M. Wt: 188.234
InChI Key: ZKVONDFAKBDNMM-UHFFFAOYSA-N
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Description

The compound “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine” is a derivative of the triazolopyridine ring, which is a structural fragment present in a number of drugs . It has been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various spectroscopic techniques . The compound is a pale yellow solid with a melting point of 188–189 °C .


Chemical Reactions Analysis

The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR and 13C NMR spectra have been reported .

Mechanism of Action

While the exact mechanism of action for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine” is not explicitly mentioned in the search results, it’s worth noting that triazolopyridine derivatives have been found to exhibit various biological activities, including antifungal, neuroprotective, and antibacterial effects .

Future Directions

The triazolopyridine ring is a structural fragment present in a number of drugs , suggesting potential for further exploration in drug development. Future research could focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVONDFAKBDNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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